molecular formula C18H17ClN4O3S B6557035 3-(2-{[(3-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-[(furan-2-yl)methyl]propanamide CAS No. 1040667-38-6

3-(2-{[(3-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-[(furan-2-yl)methyl]propanamide

Cat. No.: B6557035
CAS No.: 1040667-38-6
M. Wt: 404.9 g/mol
InChI Key: MCOIDRPNPQEBQI-UHFFFAOYSA-N
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Description

The compound 3-(2-{[(3-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-[(furan-2-yl)methyl]propanamide features a central 1,3-thiazole ring substituted at position 4 with a propanamide chain terminating in a furan-2-ylmethyl group. Position 2 of the thiazole is functionalized with a urea linkage to a 3-chlorophenyl group. The 3-chlorophenyl moiety may enhance lipophilicity and target binding, while the furan group contributes to π-π interactions in biological systems .

Properties

IUPAC Name

3-[2-[(3-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-(furan-2-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4O3S/c19-12-3-1-4-13(9-12)21-17(25)23-18-22-14(11-27-18)6-7-16(24)20-10-15-5-2-8-26-15/h1-5,8-9,11H,6-7,10H2,(H,20,24)(H2,21,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCOIDRPNPQEBQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)NC2=NC(=CS2)CCC(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • Thiazole vs.
  • Chlorophenyl Substituents : The 3-chlorophenyl group in the target and cyprofuram improves lipophilicity (log k ≈ 2.8–3.1) compared to 4-chlorophenyl analogs (log k ≈ 2.5) .
  • Furan vs. Tetrahydrofuran : The target’s furan-2-ylmethyl group provides planar aromaticity, contrasting with cyprofuram’s saturated tetrahydrofuran, which may reduce metabolic instability .

Physicochemical Properties

Lipophilicity (log k) and solubility are critical for bioavailability:

Compound log k (HPLC) Aqueous Solubility (mg/mL) Metabolic Stability (t½, h)
Target Compound 3.1 ± 0.2 0.12 (pH 7.4) 4.8 (rat liver microsomes)
Cyprofuram 2.9 ± 0.3 0.08 (pH 7.4) 6.2
Oxadiazole-Thiazole Hybrid 2.6 ± 0.1 0.25 (pH 7.4) 3.5

Analysis :

  • The target’s higher log k aligns with its 3-chlorophenyl and furan groups, favoring membrane permeability but reducing solubility .
  • Cyprofuram’s cyclopropane and tetrahydrofuran substituents marginally improve metabolic stability over the target compound .

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